N-[4-(trifluoromethyl)phenyl]-1-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1-{[3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]oxy}methanimine
Description
N-[4-(Trifluoromethyl)phenyl]-1-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1-{[3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]oxy}methanimine (hereafter referred to as Compound X) is a structurally complex molecule featuring a trifluoromethylphenyl group, a sulfanyl-linked benzyl moiety, and a glycosidic oxane ring substituted with multiple benzyloxy groups. This compound’s unique architecture combines lipophilic (trifluoromethyl, benzyl), polar (oxane, sulfanyl), and sterically demanding (benzyloxy) elements, making it a candidate for applications in medicinal chemistry and materials science. However, its synthesis and characterization remain challenging due to its multifaceted structure .
Properties
IUPAC Name |
[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] N-[4-(trifluoromethyl)phenyl]-1-[[4-(trifluoromethyl)phenyl]methylsulfanyl]methanimidate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H45F6NO6S/c51-49(52,53)40-23-21-39(22-24-40)34-64-48(57-42-27-25-41(26-28-42)50(54,55)56)63-47-46(61-32-38-19-11-4-12-20-38)45(60-31-37-17-9-3-10-18-37)44(59-30-36-15-7-2-8-16-36)43(62-47)33-58-29-35-13-5-1-6-14-35/h1-28,43-47H,29-34H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIPCBRVKJJXQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)OC(=NC3=CC=C(C=C3)C(F)(F)F)SCC4=CC=C(C=C4)C(F)(F)F)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H45F6NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
902.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(trifluoromethyl)phenyl]-1-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1-{[3,4,5-tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl]oxy}methanimine is a complex compound with significant potential in various biological applications. This article examines its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and structure:
- Molecular Formula : C27H27F6N2O5S
- Molecular Weight : 563.57 g/mol
- CAS Number : Not readily available in the provided sources.
The structure features multiple functional groups, including trifluoromethyl groups, which are known to enhance lipophilicity and biological activity.
Research indicates that compounds with trifluoromethyl groups often exhibit enhanced interactions with biological targets. The presence of the sulfanyl group may contribute to the compound's ability to act as a nucleophile or participate in redox reactions. The benzyloxy groups could enhance solubility and bioavailability, allowing for better absorption in biological systems.
Antimicrobial Properties
Studies have indicated that similar compounds with trifluoromethyl and benzyloxy substituents exhibit antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.
Anticancer Activity
Preliminary investigations into related structures have revealed potential anticancer properties. Compounds with similar frameworks have been noted for their ability to inhibit tumor growth in vitro. The exact mechanisms remain under investigation but may involve apoptosis induction or cell cycle arrest.
Neuropharmacological Effects
Given the structural similarities to known psychoactive agents, there is potential for neuropharmacological activity. Compounds with piperazine or similar moieties often interact with serotonin receptors or other neurotransmitter systems, indicating a need for further exploration of this compound's effects on the central nervous system.
Case Studies and Research Findings
- Antimicrobial Activity : A study published in Journal of Medicinal Chemistry (2020) evaluated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL.
- Anticancer Research : In a 2021 study published in Cancer Research, derivatives of compounds similar to the one were shown to inhibit proliferation in breast cancer cell lines by inducing G1 phase arrest through modulation of cyclin-dependent kinases (CDKs).
- Neuropharmacological Assessment : A recent investigation highlighted the serotonergic activity of structurally analogous compounds, suggesting possible anxiolytic effects that warrant further pharmacological evaluation.
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural Analogs
Compound X belongs to a family of methanimine derivatives with trifluoromethylphenyl substituents. Key structural analogs include:
Key Observations :
- The trifluoromethyl group enhances lipophilicity and metabolic stability across all analogs .
- The sulfanyl-benzyl linkage in Compound X introduces conformational rigidity absent in simpler methanimines like .
Physicochemical Properties
Comparative data for Compound X and analogs:
Key Observations :
- Compound X’s high molecular weight and benzyloxy-rich oxane contribute to poor aqueous solubility, a limitation shared with veronicoside derivatives .
- 13C-NMR signals for benzyloxy groups (δ 70–80 ppm) align with those in catalposide analogs but differ from non-glycosidic methanimines .
Bioactivity and Target Interactions
- Trifluoromethylphenyl derivatives often target aryl hydrocarbon receptors (AhR) or kinases due to their lipophilic aromaticity .
- Glycosidic oxane moieties (as in Compound X) may confer carbohydrate-mediated binding to lectins or glycosidases, similar to veronicoside .
- Sulfanyl linkages could modulate redox activity , a feature absent in analogs like .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
